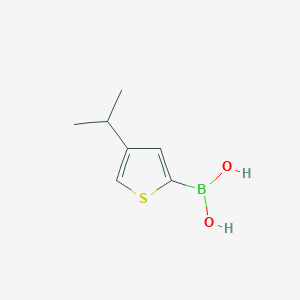
(4-Isopropylthiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (4-Isopropylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-isopropylthiophene-2-bromide, in the presence of a palladium catalyst and a suitable base like potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be purified using standard chromatographic techniques.
Industrial Production Methods: On an industrial scale, the production of boronic acids often involves the direct borylation of aromatic compounds using tetrahydroxydiboron or similar reagents . The scalability of these methods makes them suitable for large-scale synthesis, ensuring a consistent supply of high-purity this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (4-Isopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to diverse functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate or similar bases are often employed to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).
Aplicaciones Científicas De Investigación
(4-Isopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Isopropylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring.
Thiophen-2-ylboronic Acid: Similar structure but without the isopropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Used in similar coupling reactions but with an aldehyde functional group.
Uniqueness: (4-Isopropylthiophen-2-yl)boronic acid is unique due to the presence of both the thiophene ring and the isopropyl group, which can influence its electronic properties and reactivity, making it suitable for specific synthetic applications that other boronic acids may not be able to achieve .
Propiedades
Fórmula molecular |
C7H11BO2S |
|---|---|
Peso molecular |
170.04 g/mol |
Nombre IUPAC |
(4-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5,9-10H,1-2H3 |
Clave InChI |
GLQIJOJMLPXEFC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CS1)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















